rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis
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Overview
Description
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and a phenylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a radical addition reaction using difluoromethyl iodide and a suitable radical initiator.
Amidation Reaction: The final step involves the amidation of the cyclopropane carboxylic acid with aniline to form the phenylcarboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Difluoromethyl ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group is particularly useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique properties due to the presence of the difluoromethyl group.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity. The cyclopropane ring provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-(trifluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis
- rac-(1R,2S)-2-(methyl)-N-phenylcyclopropane-1-carboxamide, cis
- rac-(1R,2S)-2-(ethyl)-N-phenylcyclopropane-1-carboxamide, cis
Uniqueness
rac-(1R,2S)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs with different substituents.
Properties
CAS No. |
2375248-10-3 |
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Molecular Formula |
C11H11F2NO |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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